

# Independent Preclinical Findings of SEL120-34A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | SEL120-34A |           |
| Cat. No.:            | B1457845   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical findings for the selective CDK8/CDK19 inhibitor, **SEL120-34A**, with alternative compounds. The information is supported by experimental data to aid in the evaluation of its therapeutic potential, particularly in the context of Acute Myeloid Leukemia (AML).

**SEL120-34A** (also known as RVU120 or Romaciclib) is a potent, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] Preclinical studies have demonstrated its efficacy in AML models, primarily through the inhibition of oncogenic transcriptional programs.[1][4][5] This guide summarizes key quantitative data, details common experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

## Comparative Analysis of Preclinical CDK8/CDK19 Inhibitors

The following table summarizes the available quantitative data for **SEL120-34A** and other notable CDK8/CDK19 inhibitors. This data is crucial for comparing their potency and selectivity.



| Compound               | Target(s)                              | IC50 (CDK8)                        | IC50<br>(CDK19)                    | Kd (CDK8) | Key In Vivo<br>Efficacy                                                           |
|------------------------|----------------------------------------|------------------------------------|------------------------------------|-----------|-----------------------------------------------------------------------------------|
| SEL120-34A             | CDK8/CDK19                             | 4.4 nM[2]                          | 10.4 nM[2]                         | 3 nM[1]   | Dose- dependent inhibition of AML tumor growth in xenograft models.[1][6]         |
| Senexin B<br>(BCD-115) | CDK8/CDK19                             | 24-50 nM[2]<br>[7]                 | -                                  | 140 nM[1] | Reduced<br>tumor growth<br>in an MCF-7<br>breast cancer<br>xenograft<br>model.[8] |
| Cortistatin A          | CDK8/CDK19                             | 15 nM[9]                           | -                                  | 17 nM[10] | Anti-leukemic activity in AML models. [10][11]                                    |
| TSN084                 | Multi-kinase<br>(including<br>CDK8/19) | >50%<br>inhibition at<br>100 nM[4] | >50%<br>inhibition at<br>100 nM[4] | -         | Inhibited tumor growth in various drug-resistant cancer models.[4]                |

### **Signaling Pathway and Experimental Workflow**

To visually represent the underlying biological processes and experimental designs, the following diagrams were generated using the DOT language.







#### Preclinical Evaluation of CDK8 Inhibitors



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Senexin B (SNX2-1-165) | CDK8/CDK19 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TSN084 (TSN-084) | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 5. mdpi.com [mdpi.com]
- 6. championsoncology.com [championsoncology.com]
- 7. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Facebook [cancer.gov]
- 10. mdpi.com [mdpi.com]
- 11. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Preclinical Findings of SEL120-34A: A
  Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1457845#independent-replication-of-sel120-34a-preclinical-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com